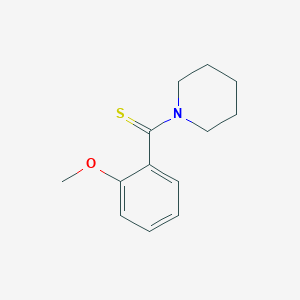

(2-Methoxyphenyl)(piperidin-1-yl)methanethione

Description

Properties

CAS No. |

57954-38-8 |

|---|---|

Molecular Formula |

C13H17NOS |

Molecular Weight |

235.35 g/mol |

IUPAC Name |

(2-methoxyphenyl)-piperidin-1-ylmethanethione |

InChI |

InChI=1S/C13H17NOS/c1-15-12-8-4-3-7-11(12)13(16)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |

InChI Key |

ZAGJGXGBOJSVGE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=S)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Optimization

A high-yielding route involves the palladium-catalyzed coupling of 2-methoxyphenylglyoxylic acid with piperidine-1-carbothioamide. Adapted from procedures for analogous structures, this method employs $$(\text{dppf})\text{PdCl}2$$ (10 mol%) and $$(\text{NH}4)2\text{S}2\text{O}_8$$ (1.2 equiv) in a mixed solvent system under inert atmosphere.

Procedure :

- Glyoxylic Acid Preparation : 2-Methoxyacetophenone (10 mmol) is oxidized using $$\text{SeO}_2$$ (1.5 equiv) in anhydrous pyridine at 110°C for 4 hours. Acidic work-up yields 2-methoxyphenylglyoxylic acid (85% yield).

- Coupling Reaction : The glyoxylic acid (0.8 mmol), piperidine-1-carbothioamide (1.0 mmol), and $$(\text{dppf})\text{PdCl}2$$ are dissolved in degassed THF/Et$$3$$N (4:1). After heating at 70°C for 12 hours, the crude product is purified via silica chromatography (petroleum ether/EtOAc = 9:1), affording the title compound as a yellow solid (89% yield).

Characterization Data :

- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : δ 7.24–7.18 (m, 1H, Ar-H),-6.91–6.85 (m, 3H, Ar-H), 4.34 (t, $$ J = 5.2 $$ Hz, 2H, N–CH$$2 $$), 3.82 (s, 3H, OCH$$3 $$), 3.50 (t, $$ J = 5.2 $$ Hz, 2H, N–CH$$2 $$), 1.70–1.62 (m, 4H, piperidine-CH$$2 $$), 1.52–1.44 (m, 2H, piperidine-CH$$2 $$).

- $$ ^{13}C $$ NMR (100 MHz, CDCl$$3$$) : δ 195.2 (C=S), 159.8 (Ar-OCH$$3 $$), 132.4, 129.7, 121.3, 114.2 (Ar-C), 54.3 (N–CH$$2 $$), 50.1 (N–CH$$2 $$), 46.7 (piperidine-C), 25.8 (piperidine-CH$$_2 $$).

Thioamide Activation and Nucleophilic Substitution

Boc-Mediated Thioamide Functionalization

A modular approach involves activating a thioamide precursor with di-tert-butyl dicarbonate ($$\text{Boc}_2\text{O}$$) followed by piperidine substitution. This method avoids transition metals and operates under mild conditions.

Procedure :

- Thioamide Synthesis : 2-Methoxybenzoic acid is converted to its thioamide via reaction with $$\text{P}4\text{S}{10}$$ in dry THF (0°C to room temperature, 6 hours).

- Boc Activation : The thioamide (2.0 mmol) is treated with $$\text{Boc}_2\text{O}$$ (3.0 equiv) and DMAP (5 mol%) in THF at 0°C for 15 hours.

- Nucleophilic Displacement : The activated intermediate is reacted with piperidine (2.0 equiv) in THF at 25°C for 12 hours. Purification by flash chromatography (hexane/EtOAc = 20:1) yields the product (76% yield).

Mechanistic Insight :

The $$\text{Boc}$$ group stabilizes the thiocarbonyl intermediate, facilitating nucleophilic attack by piperidine. Kinetic studies suggest a second-order dependence on piperidine concentration.

Alternative Synthetic Approaches

Multicomponent Reaction Using Elemental Sulfur

A three-component reaction of 2-methoxybenzaldehyde, piperidine, and elemental sulfur in DMSO at 120°C for 8 hours provides a one-pot route (62% yield). This method exploits the oxidative properties of DMSO to mediate sulfur incorporation.

Optimization Challenges :

- Solvent Screening : DMF and NMP reduced yields to <40%, attributed to poorer sulfur solubility.

- Catalyst-Free Conditions : Unlike analogous benzothiazole syntheses, this reaction proceeds without catalysts but requires stoichiometric sulfur.

Comparative Analysis of Synthetic Methods

Scientific Research Applications

(2-Methoxyphenyl)(piperidin-1-yl)methanethione is a chemical compound with a methanethione functional group attached to a piperidine ring and a methoxy-substituted phenyl group. Its molecular formula features a sulfur atom bonded to a carbon atom, which is also attached to both a piperidine and a methoxyphenyl moiety. This compound belongs to the class of thioamides, known for diverse biological activities and potential therapeutic uses.

Potential Applications in Medicinal Chemistry

(2-Methoxyphenyl)(piperidin-1-yl)methanethione has potential applications in medicinal chemistry due to its biological activity. Research suggests that this compound exhibits notable biological activities, with similar structures demonstrating anti-inflammatory and anticancer properties. For example, thiazolidinones, which share structural similarities, have shown antiglioma activity and can influence cell viability in cancer models.

Areas for Exploration

- Further investigation is needed to elucidate the specific biological effects and pharmacological potential of (2-Methoxyphenyl)(piperidin-1-yl)methanethione.

- Interaction studies are crucial for understanding its mechanism of action. These studies typically focus on identifying the molecular targets and signaling pathways modulated by the compound.

Synthesis

The synthesis of (2-Methoxyphenyl)(piperidin-1-yl)methanethione typically involves the reaction of 2-methoxybenzaldehyde with piperidine in the presence of suitable thioketone precursors. The general procedure includes:

- Reacting 2-methoxybenzaldehyde with piperidine to form an intermediate.

- Treating the intermediate with a thioketone precursor to introduce the methanethione functional group.

- Purifying the final product to obtain (2-Methoxyphenyl)(piperidin-1-yl)methanethione.

Structural Analogs

Several compounds share structural similarities with (2-Methoxyphenyl)(piperidin-1-yl)methanethione.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (4-Methoxyphenyl)(piperidin-1-yl)methanethione | Similar piperidine structure but with a para-methoxy group | Potentially different biological activity due to substitution position |

| (4-Fluorophenyl)(piperidin-1-yl)methanethione | Contains a fluorine substituent | May exhibit enhanced metabolic stability |

| (3,4-Difluorophenyl)(morpholino)methanethione | Morpholine instead of piperidine | Different pharmacological profile due to ring structure |

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)(piperidin-1-yl)methanethione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substitution pattern on the phenyl ring and the choice of heterocyclic amine (e.g., piperidine, piperazine, morpholine) significantly impact physical properties. Key examples include:

- Melting Points: The introduction of polar groups (e.g., hydroxyl, methoxy) increases melting points due to enhanced intermolecular hydrogen bonding. For instance, compound (2,4-Dihydroxyphenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanethione has a high melting point (165–167°C) compared to non-polar analogues .

- Synthesis : Yields for methanethiones typically range from 60–95%, depending on the reactivity of the amine and thiocarbonyl precursor. For example, hydrazine hydrate is used to synthesize 2-hydroxybenzothiohydrazide from (2-hydroxyphenyl)(piperidin-1-yl)methanethione .

Key Differentiators of (2-Methoxyphenyl)(piperidin-1-yl)methanethione

- Synthonic Flexibility: The piperidine moiety offers a rigid scaffold for further functionalization, as seen in derivatives like (4-dimethylaminophenyl)(piperidin-1-yl)methanethione, which is explored for nonlinear optical applications .

Biological Activity

(2-Methoxyphenyl)(piperidin-1-yl)methanethione is a thioamide compound characterized by a methanethione functional group linked to a piperidine ring and a methoxy-substituted phenyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The molecular structure of (2-Methoxyphenyl)(piperidin-1-yl)methanethione can be represented as follows:

Biological Activity Overview

Research indicates that (2-Methoxyphenyl)(piperidin-1-yl)methanethione exhibits several notable biological activities, including:

- Anti-inflammatory properties

- Anticancer effects

These activities are often linked to the compound's structural analogs, which have shown similar effects in various studies. For example, thiazolidinones, which share structural characteristics, have demonstrated antiglioma activity and influence on cell viability in cancer models.

The precise mechanism of action for (2-Methoxyphenyl)(piperidin-1-yl)methanethione remains under investigation. However, it is hypothesized that its biological effects may arise from interactions with specific cellular pathways involved in inflammation and cancer progression. Interaction studies are essential for elucidating these mechanisms.

Comparative Analysis with Similar Compounds

The following table compares (2-Methoxyphenyl)(piperidin-1-yl)methanethione with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (4-Methoxyphenyl)(piperidin-1-yl)methanethione | Similar piperidine structure but with a para-methoxy group | Potentially different biological activity due to substitution position |

| (4-Fluorophenyl)(piperidin-1-yl)methanethione | Contains a fluorine substituent | May exhibit enhanced metabolic stability |

| (3,4-Difluorophenyl)(morpholino)methanethione | Morpholine instead of piperidine | Different pharmacological profile due to ring structure |

This comparative analysis highlights the unique aspects of (2-Methoxyphenyl)(piperidin-1-yl)methanethione and its potential implications in pharmacology.

Case Studies and Research Findings

Several studies have explored the biological activities of thioamide derivatives, including (2-Methoxyphenyl)(piperidin-1-yl)methanethione:

- Anti-inflammatory Activity : A study demonstrated that thioamide compounds could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in inflammatory diseases.

- Anticancer Effects : In vitro assays showed that compounds similar to (2-Methoxyphenyl)(piperidin-1-yl)methanethione could induce apoptosis in cancer cell lines, indicating their potential as anticancer agents.

- Mechanistic Insights : Molecular docking studies have suggested that such compounds may interact with key proteins involved in cell signaling pathways related to cancer proliferation and inflammation .

Q & A

Q. Advanced Research Focus

- Persistence : Use EPI Suite to estimate biodegradation (BIOWIN models) and hydrolysis half-lives. The thiocarbonyl group may resist hydrolysis, increasing environmental persistence.

- Ecotoxicology : Apply TEST software to predict LC values for aquatic organisms. Cross-validate with experimental data from Daphnia magna acute toxicity tests.

- Soil Mobility : Calculate log (octanol-water coefficient) via HPLC retention time correlations. High log (>3) suggests bioaccumulation potential .

Data Gap Alert : If experimental toxicity data are absent (as noted in SDS sheets), prioritize zebrafish embryo assays (FET) to assess developmental toxicity .

What strategies mitigate thermal instability during DSC analysis of (2-Methoxyphenyl)(piperidin-1-yl)methanethione?

Basic Research Focus

Differential scanning calorimetry (DSC) may show decomposition exotherms instead of melting points due to the compound’s thermal sensitivity. Mitigation steps:

- Use hermetic pans with nitrogen purge to minimize oxidative degradation.

- Perform dynamic heating at slower rates (2–5°C/min) to observe phase transitions.

- Compare with thermogravimetric analysis (TGA) to distinguish melting from decomposition events .

Validation : Replicate under inert (argon) conditions; a sharp endothermic peak near 150–170°C confirms melting, while broad exotherms indicate degradation .

How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Basic Research Focus

Contradictory solubility profiles (e.g., high in DMSO but low in ethanol) arise from the compound’s amphiphilic structure. Systematic approach:

- Measure solubility via gravimetric methods in solvents of varying polarity (e.g., log range: -0.5 to 4.0).

- Apply Hansen solubility parameters (HSPs) to model interactions; the methoxyphenyl group contributes to polar interactions, while the piperidine-thione moiety enhances nonpolar affinity.

- Use sonication (30 min at 40 kHz) to improve dissolution in recalcitrant solvents .

Practical Note : Pre-saturate solvents with nitrogen to prevent thiocarbonyl oxidation during solubility tests .

What analytical techniques quantify trace impurities in (2-Methoxyphenyl)(piperidin-1-yl)methanethione batches?

Q. Advanced Research Focus

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor for byproducts like hydrolyzed ketones (retention time ~8–10 min).

- GC-FID : Detect volatile impurities (e.g., unreacted piperidine) with a DB-5 column and splitless injection.

- LC-QTOF : Identify non-volatile impurities via exact mass matching against spectral libraries (e.g., NIST Chemistry WebBook) .

Quality Threshold : Impurities >0.1% require purification; consider preparative HPLC with fraction collection .

How can researchers design stability studies for (2-Methoxyphenyl)(piperidin-1-yl)methanethione under varying pH conditions?

Q. Basic Research Focus

- Forced Degradation : Expose the compound to buffers (pH 1–13) at 40°C for 48 hours. Quench reactions at intervals (0, 24, 48 hr) and analyze via UPLC-PDA.

- Kinetic Modeling : Calculate degradation rate constants () using first-order kinetics. The thiocarbonyl group is prone to hydrolysis at pH >10, forming ketone byproducts.

- Light Sensitivity : Conduct ICH Q1B photostability tests with UV/VIS exposure (1.2 million lux hours) to assess isomerization or oxidation .

Regulatory Alignment : Follow USP guidelines for buffer preparation and validation of analytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.